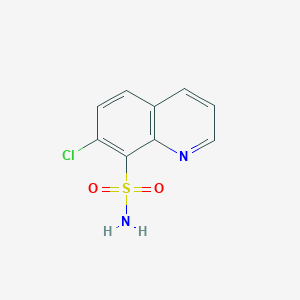

7-Chloro-8-quinolinesulfonamide

Description

Historical Context and Significance of the Quinoline (B57606) Core

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in medicinal chemistry. researchgate.netorientjchem.org Its journey began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820, which for over a century was the primary treatment for malaria. researchgate.netglobalresearchonline.net This natural product laid the foundation for the development of a plethora of synthetic quinoline-based drugs. globalresearchonline.net

The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. researchgate.neteurekaselect.com This has led to its identification as a "privileged structure," a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govtandfonline.com Consequently, quinoline derivatives have been successfully developed for a wide array of therapeutic applications, including:

Antimalarials: Chloroquine (B1663885), Primaquine, and Mefloquine. globalresearchonline.netnih.gov

Antibacterials: Fluoroquinolones like Ciprofloxacin. nih.gov

Anticancer agents: Camptothecin and its analogs (Topotecan). nih.govnih.gov

Anti-inflammatory and Antiviral agents. orientjchem.orgnih.gov

The significance of the quinoline core lies in its ability to serve as a versatile and "druggable" scaffold, providing a robust starting point for the design of new therapeutic agents. nih.govtandfonline.com

Overview of the Sulfonamide Functional Group in Bioactive Agents

The sulfonamide functional group, R-S(=O)₂-NR₂, is another cornerstone of medicinal chemistry. wikipedia.org Its discovery in the 1930s revolutionized medicine with the advent of sulfa drugs, the first class of systemic antibacterial agents. wikipedia.orgnih.gov The antibacterial action of these compounds stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.govimpactfactor.org

Beyond their antibacterial prowess, sulfonamides exhibit a remarkably broad spectrum of biological activities. nih.govresearchgate.net This is attributed to the sulfonamide group's ability to act as a bioisostere for other functional groups like carboxylic acids and amides, and its capacity to form key hydrogen bond interactions with biological targets. nih.govresearchgate.net As a result, this functional group is integral to a variety of therapeutic agents, including:

Anticancer agents ontosight.ai

Anti-inflammatory drugs impactfactor.org

Antiviral compounds impactfactor.org

Carbonic anhydrase inhibitors (used as diuretics and for glaucoma treatment) nih.govjst.go.jp

The metabolic stability and versatile binding capabilities of the sulfonamide moiety make it an essential functional group in modern drug design. researchgate.netresearchgate.net

Rationale for Investigating Substituted Quinolinesulfonamides, with Emphasis on the 7-Chloro-8-quinolinesulfonamide Motif

The combination of the quinoline and sulfonamide scaffolds into a single molecule, forming quinolinesulfonamides, is a rational drug design strategy aimed at creating hybrid compounds with potentially enhanced or novel biological activities. nih.gov This approach seeks to leverage the distinct properties of both pharmacophores.

The specific substitution pattern of This compound is of particular interest for several reasons:

The 7-Chloro Substituent: The presence of a chlorine atom at the 7-position of the quinoline ring is a well-established feature in many potent bioactive molecules. For instance, the antimalarial drug chloroquine features a 7-chloroquinoline (B30040) core. globalresearchonline.net This substituent is known to significantly influence the electronic properties and binding interactions of the quinoline ring, often enhancing antiproliferative and anticancer activities. nih.govnih.govmdpi.com Studies on various 7-chloroquinoline derivatives have demonstrated their efficacy against a range of cancer cell lines. tandfonline.comscilit.com

The 8-Sulfonamide Group: Placing the sulfonamide group at the 8-position directs its interactions towards specific biological targets. Research has shown that quinoline-8-sulfonamide (B86410) derivatives can act as modulators of key enzymes involved in cancer metabolism, such as the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govmdpi.comresearchgate.net PKM2 is a critical enzyme for tumor growth and proliferation, making it an attractive target for anticancer drug development. mdpi.comnih.gov The sulfonamide moiety can act as a crucial zinc-binding group in metalloenzymes or form critical hydrogen bonds within an enzyme's active site. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O2S |

|---|---|

Molecular Weight |

242.68 g/mol |

IUPAC Name |

7-chloroquinoline-8-sulfonamide |

InChI |

InChI=1S/C9H7ClN2O2S/c10-7-4-3-6-2-1-5-12-8(6)9(7)15(11,13)14/h1-5H,(H2,11,13,14) |

InChI Key |

IOXYSBBQSTZGEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 8 Quinolinesulfonamide and Its Analogues

Conventional Synthetic Routes to Quinolinesulfonamides

Traditional methods for the synthesis of quinolinesulfonamides typically involve either the direct introduction of a sulfonyl group onto the quinoline (B57606) scaffold or the initial halogenation of the ring followed by functional group manipulation.

Direct Sulfonylation Approaches

Direct C-H sulfonylation of quinolines represents an efficient strategy for the synthesis of quinolinesulfonamides. This approach avoids the need for pre-functionalized starting materials. researchgate.net Metal-catalyzed reactions, particularly those employing copper, have been developed for the direct sulfonylation of quinoline N-oxides using aryl sulfonyl chlorides as the sulfonylation reagents. acs.orgsigmaaldrich.com These methods often exhibit good regioselectivity, affording the desired sulfonylated quinolines in high yields. acs.org For instance, a copper-catalyzed protocol has been shown to effectively produce 2-aryl sulfonyl quinolines. acs.org

Another approach involves the use of sulfinate salts as the source of the sulfonyl group. Visible-light-mediated photoredox catalysis has been successfully employed for the sulfonylation of aniline (B41778) derivatives with sulfinate salts, a method that could be adapted for quinoline systems. rsc.org Furthermore, cobalt-catalyzed C5-selective sulfonylation of quinolines has been reported, utilizing aryl diazonium salts and a sulfur dioxide surrogate. researchgate.net

Halogenation and Subsequent Functionalization

An alternative and widely used strategy involves the initial halogenation of the quinoline ring, followed by conversion of the halide to a sulfonyl chloride and then to the sulfonamide. A key intermediate, 7-chloroquinaldine, can be synthesized via the Doebner-Miller reaction, with an improved process utilizing tetrachloro-1,4-quinone as the oxidant to increase yield and simplify purification. google.com

This halogenated quinoline can then be converted to a quinolinethiolate, which undergoes oxidative chlorination to yield the corresponding quinolinesulfonyl chloride. clockss.org This sulfonyl chloride is a versatile intermediate that can be readily reacted with ammonia (B1221849) or primary/secondary amines to afford the desired 7-chloro-8-quinolinesulfonamide or its N-substituted analogs. clockss.org This multi-step process allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen.

Advanced Chemical Synthesis of this compound Hybrid Structures

Modern synthetic chemistry has enabled the creation of complex hybrid molecules incorporating the this compound moiety. These advanced methods facilitate the coupling of the quinolinesulfonamide core with other chemical entities, leading to novel structures with potentially enhanced properties.

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) in Hybrid Synthesis

The Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) is a powerful and versatile click chemistry reaction used to form 1,2,3-triazoles. nih.govrsc.org This reaction is instrumental in linking a this compound unit, functionalized with either an azide or an alkyne, to another molecule bearing the complementary functional group. nih.govrsc.org The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for the synthesis of complex hybrid structures. nih.govnih.gov The resulting triazole ring acts as a stable and robust linker between the quinolinesulfonamide and the other molecular fragment. nih.gov The reaction reliably produces 1,4-disubstituted 1,2,3-triazoles. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides another avenue for the synthesis of hybrid structures. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic quinoline ring. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com In the context of this compound, the chlorine atom at the 7-position can be substituted by a variety of nucleophiles, allowing for the introduction of diverse functionalities. wikipedia.org The sulfonamide group itself can act as a directing group, influencing the position of substitution. It has been noted that for SNAr reactions, the rate is often accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com While traditionally viewed as a two-step process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Spectroscopic and Chromatographic Characterization Techniques for Novel Derivatives

The characterization of newly synthesized derivatives of this compound is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. iucr.orgresearchgate.net These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the desired compound's connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the S=O stretches of the sulfonamide group and the C-Cl bond. iucr.org

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the synthesized compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). iucr.org

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. It is widely used to determine the purity of the final product.

Gas Chromatography (GC): For volatile derivatives, GC can be employed for separation and analysis.

The following table summarizes the key synthetic methods and characterization techniques discussed:

| Category | Specific Method/Technique | Description | Key Intermediates/Reagents |

| Conventional Synthesis | Direct Sulfonylation | Introduction of a sulfonyl group directly onto the quinoline ring. | Quinoline N-oxides, Aryl sulfonyl chlorides, Sulfinate salts, Metal catalysts (e.g., Cu, Co) |

| Halogenation and Functionalization | Halogenation of the quinoline ring followed by conversion to the sulfonamide. | 7-Chloroquinaldine, Quinolinethiolate, Quinolinesulfonyl chloride | |

| Advanced Synthesis | Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) | Formation of a triazole linker to create hybrid molecules. | Azide- or alkyne-functionalized quinolinesulfonamide, Copper catalyst |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide on the quinoline ring by a nucleophile. | Halogenated quinoline, Nucleophile, Electron-withdrawing groups | |

| Characterization | NMR Spectroscopy (¹H, ¹³C) | Elucidation of molecular structure and connectivity. | N/A |

| IR Spectroscopy | Identification of functional groups. | N/A | |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | N/A | |

| Chromatography (TLC, HPLC, GC) | Assessment of purity and separation of mixtures. | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For instance, in a series of synthesized 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids, the proton signals of the quinoline ring were well-resolved. researchgate.net For a representative compound, 1-ethyl-7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, the ¹H NMR spectrum in DMSO-d₆ showed distinct doublets for the H-5 and H-6 protons. researchgate.net Similarly, the ¹³C NMR spectrum provided characteristic signals for all the carbon atoms in the molecule. researchgate.net

For 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, detailed ¹H and ¹³C NMR data have been reported, confirming the substitution pattern on the quinoline ring. nih.gov The chemical shifts of the aromatic protons and carbons are influenced by the nature and position of the substituents.

Table 1: Representative ¹H NMR Data for a 7-Chloroquinoline (B30040) Derivative (Data for 1-ethyl-7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid in DMSO-d₆) researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.10 | s | - |

| H-5 | 8.15 | d | 9.0 |

| H-6 | 7.90 | d | 9.0 |

Table 2: Representative ¹³C NMR Data for a 7-Chloroquinoline Derivative (Data for 1-ethyl-7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid in DMSO-d₆) researchgate.net

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 153.39 |

| C-3 | 108.92 |

| C-4 | 176.70 |

| C-4a | 121.04 |

| C-5 | 127.75 |

| C-6 | 126.10 |

| C-7 | 138.56 |

| C-8 | 140.32 |

| C-8a | 145.68 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the sulfonamide group (S=O and N-H stretching) and the quinoline ring (C=C and C=N stretching) would be expected.

Vibrational spectroscopic studies on related compounds like 7-chloro-4-hydroxy-3-quinolinecarboxylic acid have been performed, providing a basis for assigning the vibrational modes of the 7-chloroquinoline core. iosrjournals.org The IR spectrum of this compound shows characteristic bands for the carboxylic acid and the quinoline ring system.

In the synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids, FT-IR spectroscopy was used to confirm the presence of key functional groups, such as the C=O stretching of the quinolone and carboxylic acid moieties. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound (C₉H₇ClN₂O₂S), the expected molecular weight is approximately 242.68 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass, as well as characteristic isotopic peaks due to the presence of chlorine.

While the mass spectrum for the title compound is not directly available in the provided search results, mass spectral data for related compounds like 2-chloro-4-(methylsulfonyl)benzenamine and clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) are available in the NIST WebBook, illustrating the fragmentation patterns of chlorinated and sulfonated aromatic compounds. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, the crystal structure of the parent compound, quinoline-8-sulfonamide (B86410), has been determined. researchgate.net

The study of quinoline-8-sulfonamide revealed that the sulfamoyl -NH₂ group is involved in both intramolecular N-H···N and intermolecular N-H···O hydrogen bonding. In the crystal, molecules form inversion dimers through pairs of N-H···O hydrogen bonds, which are further associated via π-π stacking interactions between the quinoline benzene (B151609) rings. researchgate.net The introduction of a chlorine atom at the 7-position would be expected to influence the crystal packing through steric and electronic effects.

Crystal structures of other 7-chloroquinoline derivatives, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, have been reported, providing insights into the supramolecular chemistry of this class of compounds. mdpi.com

Table 3: Crystal Data for Quinoline-8-sulfonamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂S |

| Molecular Weight | 208.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9431 (3) |

| b (Å) | 10.4542 (2) |

| c (Å) | 10.4648 (2) |

| β (°) | 109.313 (2) |

| Volume (ų) | 923.33 (4) |

| Z | 4 |

Computational Approaches in the Design and Analysis of 7 Chloro 8 Quinolinesulfonamide Analogues

Structure-Based and Ligand-Based Drug Design Methodologies

Two primary strategies guide the computational design of new drugs: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govnih.govslideshare.net

Structure-Based Drug Design (SBDD) leverages the three-dimensional (3D) structure of the biological target, typically a protein or enzyme. nih.gov This information, often obtained through techniques like X-ray crystallography or NMR spectroscopy, allows for the rational design of molecules that can fit precisely into the target's binding site and modulate its activity. nih.gov Molecular docking is a key SBDD technique where potential drug candidates are computationally placed into the binding site to predict their orientation and affinity. slideshare.net

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach relies on the knowledge of existing molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. nih.gov Quantitative structure-activity relationship (QSAR) studies are another cornerstone of LBDD, establishing mathematical relationships between the chemical structure of molecules and their biological activity. cutm.ac.inmdpi.com

In the context of 7-Chloro-8-quinolinesulfonamide analogues, both SBDD and LBDD approaches are valuable. If the structure of the target enzyme is known, SBDD can be used to design novel derivatives with improved binding. Conversely, if a series of active quinolinesulfonamide analogues have been identified but the target structure is elusive, LBDD methods like QSAR can be used to predict the activity of new, unsynthesized compounds. mdpi.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. slideshare.netnih.gov It is a fundamental tool in SBDD, providing insights into how a ligand, such as a this compound analogue, might interact with its protein target at the molecular level. nih.gov

A primary application of molecular docking is the prediction of the binding mode—the specific orientation and conformation of a ligand within a protein's binding site. researchgate.netresearchgate.net By sampling a vast number of possible conformations and orientations, docking algorithms aim to identify the one with the most favorable binding energy. nih.gov This predicted binding pose provides a static snapshot of the ligand-protein complex.

The "scoring function" is a critical component of the docking process. It is a mathematical equation used to estimate the binding affinity, or the strength of the interaction, between the ligand and the protein for each predicted pose. researchgate.net Docking solutions with the lowest total score generally correspond to higher binding affinities and represent the most probable in vivo interactions. nih.gov However, accurately predicting binding affinities remains a significant challenge, as scoring functions are often better at predicting the correct binding mode than they are at calculating the precise strength of the interaction. nih.govresearchgate.net

For instance, in a study of quinoline (B57606) derivatives as potential cysteine protease inhibitors, molecular docking was used to predict the binding modes of several analogues. The analysis suggested that the quinolinyl moiety of the compounds buries itself in a specific subsite of the enzyme, a finding that was consistent with the observed inhibitory activity. researchgate.net

Beyond predicting how a ligand binds, molecular docking is instrumental in identifying the specific interactions that anchor the ligand to the protein. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Van der Waals forces: Contribute to the close packing of atoms.

Electrostatic interactions: Occur between charged or polar groups.

By visualizing the docked complex, researchers can identify the key amino acid residues in the protein's active site that are involved in these interactions. researchgate.net For example, docking studies on a series of quinoline derivatives designed as protease inhibitors for SARS-CoV-2 revealed that the compounds formed hydrogen bonds and π-interactions with highly conserved amino acids in the target protein. nih.gov This detailed understanding of ligand-protein interactions is invaluable for lead optimization, as it allows medicinal chemists to rationally modify the ligand's structure to enhance these interactions and, consequently, improve its potency and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of ligand binding, proteins and ligands are dynamic entities that are constantly in motion. nih.gov Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of the conformational changes and flexibility of both the protein and the ligand. nih.gov

In the context of this compound analogues, MD simulations can be used to:

Assess the stability of the docked complex: By running a simulation of the ligand-protein complex, researchers can observe whether the ligand remains stably bound in its predicted pose or if it dissociates from the binding site. nih.govrsc.org

Analyze conformational changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the protein, which can be crucial for its function. nih.gov

Refine binding poses: The dynamic nature of MD simulations can help to refine the binding poses predicted by molecular docking, leading to a more accurate representation of the ligand-protein interaction.

Calculate binding free energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov

For example, MD simulations performed on a quinoline derivative complexed with a protease enzyme demonstrated the stability of the complex and revealed a large number of intermolecular hydrogen bonds, validating the initial docking results. nih.gov

Machine Learning Applications in Predictive Modeling for Quinolinesulfonamide Derivatives

Machine learning (ML), a subset of artificial intelligence, has become an increasingly important tool in drug discovery. nih.govresearchgate.net ML algorithms can learn from large datasets to make predictions about the properties and activities of new molecules. nih.gov For quinolinesulfonamide derivatives, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms, such as support vector machines and random forests, can be used to build sophisticated QSAR models that predict the biological activity of quinolinesulfonamide derivatives based on their chemical structure. nih.gov These models can be more accurate and predictive than traditional statistical methods.

Predicting ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. ML models can be trained on existing ADMET data to predict these properties for new quinolinesulfonamide analogues, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those that are most likely to be active against a particular target. biorxiv.org This can significantly accelerate the process of hit identification.

De Novo Drug Design: More advanced ML techniques, such as generative models, can be used to design entirely new molecules with desired properties. These models can learn the underlying patterns of chemical space to generate novel quinolinesulfonamide derivatives that are optimized for activity and other properties.

The integration of ML with other computational methods, such as molecular docking and MD simulations, holds great promise for the future of drug discovery, enabling the design of more effective and safer medicines. biorxiv.org

Structure Activity Relationship Sar Studies of 7 Chloro 8 Quinolinesulfonamide Derivatives

Elucidation of Substituent Effects on Biological Potency

The biological activity of 7-chloro-8-quinolinesulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) ring and the sulfonamide moiety. These modifications can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.

Research into 7-chloroquinoline (B30040) derivatives bearing a benzenesulfonamide (B165840) moiety has revealed critical insights into their anticancer activity. Studies have shown that the substitution pattern on the benzenesulfonamide ring plays a pivotal role in determining the cytotoxic efficacy. For instance, in a series of 7-chloroquinoline derivatives evaluated for their in vitro anticancer activity, the presence of specific substituents on the sulfonamide nitrogen led to significant variations in potency against different cancer cell lines. nih.govnih.gov

One study highlighted that a derivative incorporating a guanidine (B92328) group exhibited notable activity. nih.gov Another investigation into 7-methoxyquinoline (B23528) derivatives with various sulfa drugs attached at the 4-position provides analogous insights that can be cautiously extrapolated. In this series, a sulfamethazine (B1682506) derivative demonstrated the highest antimicrobial effect against several bacterial and fungal strains. nih.gov The introduction of an acetyl group to a sulfanilamide (B372717) analogue was found to enhance its activity against specific bacteria, while replacing an amino group with a guanidino group led to a significant increase in activity against E. coli. nih.gov These findings underscore the importance of the substituent on the sulfonamide nitrogen in modulating biological activity.

The following table summarizes the anticancer activity of selected 7-chloroquinoline benzenesulfonamide derivatives against various cancer cell lines, illustrating the impact of different substituents.

| Compound ID | Substituent on Sulfonamide | Breast Cancer (IC50 µM) | Skin Cancer (IC50 µM) | Neuroblastoma (IC50 µM) |

| 17 | 5-methoxypyrimidine | 64.41 | 75.05 | 30.71 |

| 7 | guanidine | >100 | >100 | >100 |

| 11 | thiazole (B1198619) | >100 | >100 | >100 |

| 14 | pyrimidine | >100 | >100 | >100 |

| Doxorubicin (B1662922) (Ref.) | - | 82.53 | 88.32 | 73.72 |

| Data sourced from a study on novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety. nih.gov |

Impact of Positional Isomerism on Pharmacological Profiles

The precise positioning of the sulfonamide group on the quinoline ring is a critical determinant of the pharmacological profile of these derivatives. While this article focuses on 8-quinolinesulfonamides, understanding the influence of positional isomerism provides valuable context for rational drug design.

Studies on related quinoline sulfonic acids have demonstrated that altering the position of the sulfonic acid group can significantly affect biological activity. For example, research on the antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids revealed that these positional isomers exhibit different levels of fungal inhibition. The 7-chloro and 7-bromo-5-sulfonic acids, as well as the 5-chloro and 5-bromo-7-sulfonic acids, displayed notable antifungal activity, suggesting that the relative positions of the halogen and sulfonic acid groups are crucial. nih.gov

Although this research pertains to sulfonic acids rather than sulfonamides, it highlights the principle that the spatial arrangement of key functional groups on the quinoline core is a key factor in determining the molecule's interaction with its biological target. The specific geometry and electronic distribution conferred by the 8-sulfonamide position in the 7-chloroquinoline scaffold are therefore likely to be fundamental to its unique pharmacological properties. This positioning influences the orientation of the sulfonamide group relative to the rest of the molecule, affecting its ability to form key interactions, such as hydrogen bonds, with target enzymes or receptors.

Design Principles for Modulating Selectivity and Efficacy

The rational design of this compound derivatives with enhanced selectivity and efficacy hinges on a deep understanding of the SAR principles discussed previously. By strategically modifying the chemical structure, medicinal chemists can fine-tune the pharmacological properties of these compounds to optimize their therapeutic potential.

Another important design consideration is the introduction of substituents on the quinoline ring itself, beyond the essential 7-chloro group. While this article's focus is on 7-chloro derivatives, it is noteworthy that modifications at other positions of the quinoline nucleus are a common strategy to refine pharmacological activity. For instance, in the broader class of quinoline derivatives, substitutions at the C-4 position have been extensively explored to enhance anticancer and antimalarial activities. mdpi.commdpi.com

Furthermore, the concept of intramolecular synergism, as suggested in studies of halogenated quinolinol sulfonic acids, provides another design avenue. The enhanced activity of dichlorosulfonic acids over their monochlorinated counterparts suggests that the interplay between different substituents can lead to a greater than additive effect on biological potency. nih.gov This principle could be applied to the design of novel this compound derivatives by introducing additional substituents on the quinoline ring to achieve a desired pharmacological profile.

Computational SAR Analysis

In recent years, computational methods have become an indispensable tool in drug discovery, providing valuable insights into the structure-activity relationships of novel compounds. Molecular docking and other in silico techniques allow researchers to visualize the binding modes of ligands within the active sites of their biological targets, helping to explain observed SAR trends and guide the design of more potent inhibitors.

For 7-chloroquinoline derivatives bearing a benzenesulfonamide moiety, molecular docking studies have been employed to elucidate the mechanism of their anticancer activity. These studies have suggested that these compounds may exert their cytotoxic effects through the inhibition of enzymes such as phosphoinositide 3-kinase (PI3K). nih.govnih.gov By docking the synthesized compounds into the active site of PI3K, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

For example, a molecular docking study of a series of 7-chloroquinoline-based sulfonamides revealed that the more active compounds formed stable interactions with key amino acid residues in the PI3K active site. nih.gov This computational analysis provides a rational basis for the observed biological data and offers a platform for the virtual screening of new, potentially more potent, derivatives. The insights gained from these computational SAR analyses are instrumental in prioritizing synthetic efforts and accelerating the drug discovery process.

Future Perspectives and Preclinical Research Trajectories for 7 Chloro 8 Quinolinesulfonamide

Development of Multi-Targeting Ligands Based on the Quinoline-Sulfonamide Scaffold

The quinoline-sulfonamide framework presents a versatile scaffold for the design of multi-target-directed ligands (MTDLs), a strategic approach in the development of therapeutics for complex multifactorial diseases. nih.govresearchgate.net By integrating the quinoline-sulfonamide core with other pharmacophores, researchers aim to create single molecules capable of simultaneously modulating multiple biological targets. This approach holds the promise of enhanced therapeutic efficacy, reduced potential for drug resistance, and improved pharmacokinetic profiles compared to combination therapies. researchgate.net

One notable area of application for quinoline-sulfonamide-based MTDLs is in the context of neurodegenerative disorders like Alzheimer's disease. researchgate.netrsc.org Research has focused on designing hybrids that can dually inhibit key enzymes such as cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in the progression of Alzheimer's. researchgate.netrsc.org For instance, novel quinoline-sulfonamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against these enzymes. rsc.org

Another significant avenue is the development of quinoline-based sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII. nih.gov By strategically modifying the substitution pattern on the quinoline (B57606) and sulfonamide moieties, researchers have developed potent and selective inhibitors. nih.gov For example, certain para-sulfonamide derivatives have demonstrated impressive inhibitory constants (KI) against hCA IX and hCA XII. nih.gov The exploration of different regioisomers and the use of linker elongation strategies are also being employed to optimize the inhibitory activity and selectivity of these compounds. nih.gov

The design of these multi-targeting agents often involves the conjugation or merging of known pharmacophores to the quinoline-sulfonamide scaffold. researchgate.net This rational design process is heavily reliant on understanding the structure-activity relationships and the specific molecular interactions with the target proteins.

Table 1: Inhibitory Activity of Quinoline-Sulfonamide Derivatives

| Compound/Derivative | Target Enzyme(s) | IC50/KI Values | Reference |

|---|---|---|---|

| a5, a12, a11, a6 | MAO-A, MAO-B, BChE, AChE | IC50: 0.59 µM (MAO-A), 0.47 µM (MAO-B), 0.58 µM (BChE), 1.10 µM (AChE) | rsc.org |

| para-sulfonamide derivative 13a | hCA IX, hCA XII | KI: 25.8 nM (hCA IX), 9.8 nM (hCA XII) | nih.gov |

| para-sulfonamide derivative 13b | hCA IX, hCA XII | KI: 5.5 nM (hCA IX), 13.2 nM (hCA XII) | nih.gov |

| para-sulfonamide derivative 13c | hCA IX, hCA XII | KI: 18.6 nM (hCA IX), 8.7 nM (hCA XII) | nih.gov |

| meta-sulfonamide derivative 11c | hCA IX | KI: 8.4 nM | nih.gov |

Identification and Validation of Novel Molecular Targets

A crucial aspect of advancing the therapeutic applications of 7-chloro-8-quinolinesulfonamide and its derivatives is the identification and validation of new molecular targets. This process is fundamental to drug discovery and development, as it helps to uncover novel mechanisms of action and expand the potential indications for these compounds. nih.govnih.gov

The process of target identification involves a range of experimental and computational approaches. High-throughput screening of compound libraries against panels of biological targets can reveal unexpected activities. Furthermore, chemoproteomic techniques, such as thermal proteome profiling, can identify direct protein targets of a compound within a complex biological system. nih.gov This method has been successfully used to show that specific inhibitors can thermally stabilize their target proteins, confirming a direct binding interaction. nih.gov

Once a potential new target is identified, validation is essential to confirm its role in the desired therapeutic effect. nih.gov This often involves demonstrating that the compound's biological activity is a direct consequence of its interaction with the identified target. nih.gov Techniques such as genetic overexpression or knockdown of the target protein can be employed. For instance, if overexpression of the target leads to reduced susceptibility to the compound, it provides strong evidence for on-target activity. nih.gov

For quinoline-sulfonamide derivatives, this could involve screening against a wide array of kinases, proteases, or other enzymes implicated in various diseases. The goal is to find novel targets where these compounds can exert a therapeutic effect, potentially in areas beyond their currently explored applications in neurodegenerative diseases and cancer. The selectivity of the compound for the novel target over other related proteins, particularly human orthologs, is a critical aspect of this validation process to minimize potential off-target effects. nih.gov

Advanced In Silico Methods for Rational Drug Discovery

Advanced in silico methods are playing an increasingly vital role in the rational design and discovery of novel drugs based on the this compound scaffold. nih.govnih.gov These computational tools allow for the prediction of molecular interactions, the optimization of compound structures, and the screening of virtual libraries, thereby accelerating the drug discovery process and reducing costs. nih.gov

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a ligand to its target protein. rsc.org This method has been instrumental in understanding the interactions between quinoline-sulfonamide derivatives and their targets, such as cholinesterases, monoamine oxidases, and carbonic anhydrases. rsc.orgnih.gov Docking studies can reveal crucial interactions like hydrogen bonds, π-π stacking, and hydrophobic interactions that contribute to the binding affinity and selectivity of the compounds. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and stability of the binding over time. nih.gov This can offer deeper insights into the mechanism of action and help in refining the design of more potent and selective inhibitors.

In addition to predicting binding, in silico methods are also used for ADME (absorption, distribution, metabolism, and excretion) and toxicity prediction. These predictive models help in the early identification of compounds with unfavorable pharmacokinetic properties or potential toxicities, allowing for their deselection or modification before significant resources are invested in their development.

The integration of these in silico tools into a cohesive drug discovery workflow is crucial for success. nih.gov By combining computational predictions with experimental data, researchers can create a feedback loop that guides the synthesis and testing of new compounds, leading to a more efficient and targeted drug discovery process. nih.gov

Exploration of Synergistic Therapeutic Combinations in Preclinical Models

While the development of multi-targeting single agents is a primary focus, the exploration of synergistic therapeutic combinations involving this compound or its derivatives in preclinical models represents another important research trajectory. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing side effects.

The rationale for exploring synergistic combinations lies in the complexity of many diseases, which often involve multiple redundant or interacting pathways. By simultaneously targeting different nodes within a disease network, it may be possible to achieve a greater therapeutic effect than with a single agent alone.

Preclinical studies to investigate synergistic combinations typically involve in vitro and in vivo models of the target disease. In vitro assays can be used to assess the combined effect of two or more compounds on cell viability, proliferation, or other relevant cellular functions. The results of these assays can be analyzed using mathematical models, such as the Chou-Talalay method, to determine whether the combination is synergistic, additive, or antagonistic.

Promising combinations identified in vitro can then be further evaluated in animal models of the disease. These studies can provide valuable information on the in vivo efficacy, pharmacokinetics, and potential toxicities of the combination therapy. For example, in the context of cancer, a quinoline-sulfonamide derivative targeting a specific signaling pathway could be combined with a standard-of-care chemotherapeutic agent to assess for enhanced tumor growth inhibition.

The selection of drugs for combination studies should be based on a rational understanding of their mechanisms of action. For instance, a compound that inhibits a pro-survival pathway could be combined with a drug that induces apoptosis. This knowledge-based approach increases the likelihood of identifying truly synergistic combinations.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.